molecular formula C13H19N3O3 B6662741 2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid

2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid

Cat. No.: B6662741
M. Wt: 265.31 g/mol
InChI Key: VNYRUCNVFRRNLC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and piperidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through a condensation reaction between an appropriate amine and a β-keto ester or β-diketone. The resulting pyrimidine derivative is then further modified to introduce the 2,2-dimethyl-3-amino group and the propan-2-yl substituent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the amino group to an amine oxide.

  • Reduction: : Reduction of the pyrimidine ring or other functional groups.

  • Substitution: : Replacement of hydrogen atoms or other substituents on the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a tool for studying enzyme inhibition or as a precursor for bioactive molecules with potential therapeutic effects.

Medicine

Potential medical applications include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the production of advanced materials or as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-[(4-methylpyrimidine-5-carbonyl)amino]propanoic acid

  • 2,2-Dimethyl-3-[(4-ethylpyrimidine-5-carbonyl)amino]propanoic acid

  • 2,2-Dimethyl-3-[(4-propylpyrimidine-5-carbonyl)amino]propanoic acid

Uniqueness

2,2-Dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid is unique due to its specific structural features, such as the propan-2-yl group on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,2-dimethyl-3-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-8(2)10-9(5-14-7-16-10)11(17)15-6-13(3,4)12(18)19/h5,7-8H,6H2,1-4H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYRUCNVFRRNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=NC=C1C(=O)NCC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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